
1-(2-Pyrazinyl)-2-methylpropanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a methyl group and a propanone moiety attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrazin-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of pyrazine with an appropriate alkylating agent under controlled conditions. For example, the reaction of pyrazine with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of 2-Methyl-1-(pyrazin-2-yl)propan-1-one typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-1-(pyrazin-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(pyrazin-2-yl)propan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone.
2-Methyl-1-(pyridin-2-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Methyl-1-(pyrazin-2-yl)propan-1-one is unique due to its specific combination of functional groups and the presence of the pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-1-pyrazin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
InChI Key |
MIXOVLFCVIFBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



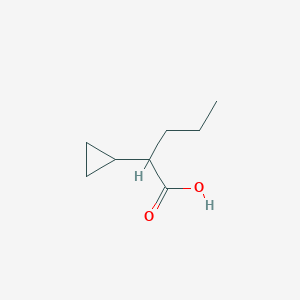
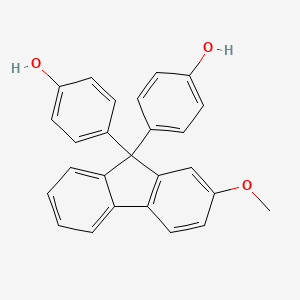
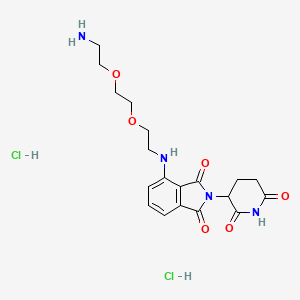
![Ethyl 3-(8-Boc-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-1H-indole-2-carboxylate](/img/structure/B12978608.png)
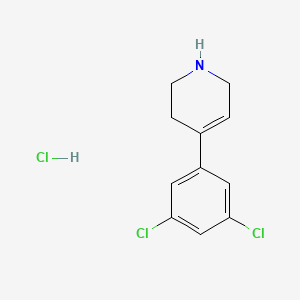
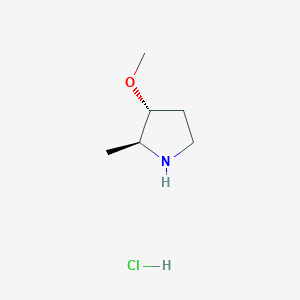
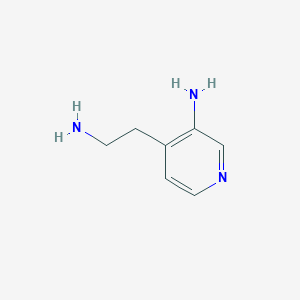
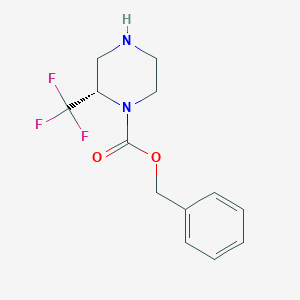
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12978647.png)

![5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12978653.png)
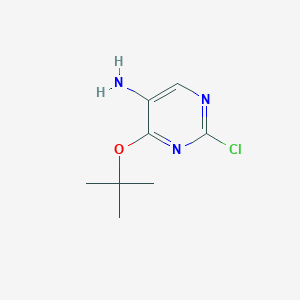
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)
